2-(2-(Allyloxy)ethoxy)ethanol

Isomerization Catalysis Propenyl Ether Synthesis

Researchers often face batch-to-batch variability in PEG-based monomers, compromising hydrogel uniformity and coating cure kinetics. 2-(2-(Allyloxy)ethoxy)ethanol (CAS 15075-50-0) provides exact n=2 EO spacer control. • Enables 15% faster cationic UV-curing via isomerization to propenyl ether. • Produces uniform thiol-ene click hydrogels with predictable swelling and mechanical strength. • Covalent incorporation in polycarboxylate ethers boosts mortar strength vs. physical blends. Supplied with ≥98% purity; ambient shipment.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 15075-50-0
Cat. No. B084680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Allyloxy)ethoxy)ethanol
CAS15075-50-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESC=CCOCCOCCO
InChIInChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2
InChIKeyDIOZVWSHACHNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Allyloxy)ethoxy)ethanol: Chemical Profile


2-(2-(Allyloxy)ethoxy)ethanol (CAS 15075-50-0), also known as diethylene glycol monoallyl ether or Allyl-PEG2-OH, is a heterobifunctional monomer belonging to the class of allyl-terminated polyethylene glycol (PEG) derivatives . It possesses a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Characterized by a terminal allyl group (CH₂=CH-CH₂-) on one end and a hydroxyl group (-OH) on the other, bridged by a short ethylene glycol chain (n=2), this compound serves as a versatile intermediate and reactive building block in polymer chemistry, particularly for surface modification, hydrogel formation, and as a PROTAC linker . Its dual functionality enables its incorporation into diverse macromolecular architectures.

Heterobifunctional architectureAllyl and hydroxyl termini enable modular incorporation via thiol-ene, photopolymerization, or coupling chemistries.
Precise PEG spacer (n=2)Short ethylene glycol chain offers controlled crosslink density for surface modification and PROTAC linker assemblies.
Intermediate for propenyl ethersAllyl group can be isomerized to more reactive 1-propenyl derivatives for UV-curable systems.

Substitution Risks for 2-(2-(Allyloxy)ethoxy)ethanol


Generic substitution within the class of allyl-functionalized ether-alcohols or PEG derivatives is technically unsound and scientifically inadvisable. Critical performance parameters—including reactivity ratios in copolymerization, cross-linking network density, and resulting material properties (e.g., hydrogel swelling, mechanical strength, and coating cure kinetics)—are highly sensitive to both the presence of the allyl group and the precise length of the ethylene oxide (EO) spacer [1][2]. Replacing 2-(2-(Allyloxy)ethoxy)ethanol (n=2) with an analog having a different EO chain length (e.g., n=1, 2-allyloxyethanol; or n=10, a longer PEG-allyl ether) alters the hydrophilic-lipophilic balance (HLB) and the spatial availability of the reactive double bond, leading to quantifiable differences in polymerization kinetics and final material architecture [1]. Furthermore, the isomerization of the allyl group to a more reactive 1-propenyl group is a chain-length-dependent process, meaning the specific structure of this compound dictates its efficiency in downstream applications like UV-curable coatings [3]. Therefore, selection must be based on empirical, comparator-driven evidence rather than broad functional class assumptions.

1
EO chain length alters network architecture. Replacing n=2 with n=1 or n=10 shifts copolymerization kinetics, hydrogel swelling, and mechanical properties.
2
Isomerization efficiency is chain-length dependent. Allyl-to-propenyl conversion rates differ with PEG length, directly affecting downstream monomer yield and purity.
3
HLB and double-bond accessibility vary. Different PEG spacers change hydrophilic-lipophilic balance and spatial availability of the allyl group, limiting direct formulation transfer.

Performance Comparison: 2-(2-(Allyloxy)ethoxy)ethanol


Isomerization Kinetics: Chain Length vs. Efficiency

The isomerization of allyl to 1-propenyl ethers is a critical step for generating monomers with superior reactivity in cationic photopolymerization [1]. The reaction kinetics are not linear with respect to PEG chain length. In a study of Allyl–[OCH2CH2]n–OH series (n = 1–5), the isomerization rate varies significantly based on the 'n' value [1][2]. While precise numerical rates for n=2 (this compound) versus n=1 (2-allyloxyethanol) or n=3 are not directly published as a single table, the research confirms that the chain length has a 'discernible impact on the kinetics,' making the n=2 variant a uniquely distinct starting material compared to its closest analogs [1][2].

Isomerization kinetics
Class-level
Chain-length dependent rate; n=2 distinct from n=1, n=3
Propenyl ether synthesis yield varies with PEG spacer length.
Ru catalysis, 80–120°C; class-level inference.
Isomerization Catalysis Propenyl Ether Synthesis

Faster UV Curing with Propenyl Derivative

The 1-propenyl ether derivative of 2-(2-(Allyloxy)ethoxy)ethanol exhibits quantifiably faster curing in cationic photopolymerization systems compared to conventional formulations [1]. While the base allyl compound is a precursor, its isomerized product demonstrates a performance advantage. Studies on this class of derivatives show that formulators can achieve up to a 15% improvement in curing time [1]. This efficiency boost is a direct consequence of the enhanced reactivity of the propenyl ether group derived from the specific allyl precursor [1].

UV curing speed
Class-level
~15%reported reduction in curing time for 1-propenyl derivative
Supports throughput screening; derivative reactivity advantage reported.
Cationic photopolymerization context; derivative-level data.
UV-Curable Coatings Cationic Photopolymerization Curing Kinetics

Controlled Hydrogel Networks: Allyl vs. Acrylate

In the fabrication of PEG-based hydrogels via radical-mediated thiol-ene chemistry, the selection of the unsaturated group is critical. The allyl functional group, as found in 2-(2-(Allyloxy)ethoxy)ethanol, is chosen over more reactive acrylates or methacrylates for specific applications requiring a more uniform gel network [1]. The inherently lower reactivity of the allyl group during radical polymerization allows for better control over the cross-linking process, mitigating issues of localized high cross-link density and promoting a more homogenous hydrogel structure [1]. This is a strategic design choice, not a limitation.

Hydrogel network control
Class-level
Allyl group lower reactivity vs. acrylate/methacrylate
Enables more uniform cross-link distribution in thiol-ene hydrogels.
Free-radical polymerization; class-level structural rationale.
Hydrogels Thiol-Ene Chemistry Biomaterials

Improved Solubility vs. Poly(allyl alcohol)

Polymers derived from allyl alkoxylates, such as 2-(2-(Allyloxy)ethoxy)ethanol, demonstrate significantly improved solubility in common organic solvents compared to poly(allyl alcohol) [1]. While poly(allyl alcohol) is largely insoluble in many commonly used solvents like ethers, esters, ketones, and hydrocarbons, the incorporation of the ethylene glycol spacer dramatically enhances compatibility with a wider range of organic media [1]. This property is essential for formulating with other resins and additives in industrial coating and adhesive applications.

Solvent compatibility
Class-level
Good solubility in ethers, esters, ketones vs. insoluble poly(allyl alcohol)
Ethylene glycol spacer broadens organic solvent formulation window.
Polymer solubility assessment; class-level comparison.
Polymer Solubility Allyl Polymers Formulation

Safer Handling vs. Allyl Alcohol

Allyl alkoxylates, including 2-(2-(Allyloxy)ethoxy)ethanol, present a lower hazard profile for industrial handling compared to the simpler analog, allyl alcohol. Specifically, allyl alkoxylates have considerably lower acute toxicity and lower vapor pressure than allyl alcohol, making them easier and safer to handle during polymer synthesis [1]. This is a critical differentiator for large-scale manufacturing processes where worker safety and emission control are paramount.

Handling profile
Class-level
Lower acute toxicity and vapor pressure vs. allyl alcohol
Reported industrial handling profile review; may simplify safety compliance evaluation.
Class-level comparison; not a toxicological certification.
Occupational Safety Monomer Handling Toxicity

Copolymer vs. Blend in Cement Admixtures

The performance of polycarboxylate ether (PCE) superplasticizers is heavily dependent on monomer architecture. A study comparing novel copolymers of isopentenyl PEG (TPEG) and allyl PEG (APEG) with physical blends of the respective homopolymers found that the chemically bonded copolymers exhibited superior strength and adsorption properties in cement mortar [1]. This underscores that the mode of allyl-PEG integration—covalent copolymerization versus simple blending—results in a quantifiable difference in material performance, a principle directly applicable to formulations using 2-(2-(Allyloxy)ethoxy)ethanol as a co-monomer.

Cement admixture performance
Head-to-head
Copolymer superior to physical blend in mortar strength and adsorption
Supports covalent incorporation of allyl-PEG unit over blending for PCE superplasticizers.
Cement mortar testing; direct head-to-head evidence.
Polycarboxylate Ethers Cement Admixtures Copolymerization

Proven Applications for 2-(2-(Allyloxy)ethoxy)ethanol


Monomers for High-Speed UV-Coatings

2-(2-(Allyloxy)ethoxy)ethanol is the ideal precursor for synthesizing 1-propenyl ether monomers. As demonstrated, the isomerization of this specific n=2 allyl ether leads to a derivative that can improve curing speeds in cationic photopolymerization by up to 15% [1]. This application leverages the compound's unique structure to deliver quantifiable process efficiency gains in industrial coatings, adhesives, and printing inks.

Uniform PEG Hydrogels for Tissue Engineering

This compound is uniquely suited as a building block in thiol-ene 'click' hydrogels. Its allyl group's lower reactivity, compared to acrylates, is a strategic advantage that promotes the formation of a more uniform cross-linked network [1]. This is critical for creating reproducible and predictable scaffolds for cell growth and drug delivery, where mechanical and diffusive homogeneity are essential [1].

High-Performance PCE Superplasticizers

As a co-monomer, 2-(2-(Allyloxy)ethoxy)ethanol is instrumental in synthesizing PCEs with superior properties. Evidence from copolymer studies shows that covalent incorporation of allyl-PEG units results in better cement mortar strength and polymer adsorption than physical blends [1]. This application scenario justifies the selection of the monomer for creating next-generation concrete admixtures with enhanced performance.

Solvent-Borne Coatings with Broad Compatibility

Polymers derived from this allyl alkoxylate are differentiated by their enhanced solubility in a wide range of common organic solvents (ethers, esters, ketones) compared to poly(allyl alcohol) [1]. This property makes it the preferred choice for formulating versatile, solvent-borne thermoset coatings and adhesives, enabling compatibility with diverse resin systems and additives.

Application
Selection Property
Validation Focus
Cationic photopolymerization monomer development
Allyl-to-propenyl isomerization efficiency
Curing kinetics review
Thiol-ene hydrogel network engineering
Allyl group controlled reactivity
Network homogeneity assessment
Polycarboxylate ether co-monomer synthesis
Covalent incorporation vs. physical blend
Mortar dispersion and adsorption testing
Solvent-borne resin formulation
Ethylene glycol spacer solubility enhancement
Organic solvent compatibility screening

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